3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromo and Fluoro Substituents: The bromo and fluoro groups are introduced via halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using reagents like Selectfluor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological studies to investigate receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
- 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
- 3-(4-Chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C11H11BrFNO2 |
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Molecular Weight |
288.11 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-1-2-8(9(13)5-7)11(10(15)16)3-4-14-6-11/h1-2,5,14H,3-4,6H2,(H,15,16) |
InChI Key |
OGMILOLQWGGDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=C(C=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
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